1,1,2,3,3-Pentamethylindan
Description
Structure
3D Structure
Properties
CAS No. |
1203-17-4 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1,1,2,3,3-pentamethyl-2H-indene |
InChI |
InChI=1S/C14H20/c1-10-13(2,3)11-8-6-7-9-12(11)14(10,4)5/h6-10H,1-5H3 |
InChI Key |
ZCMKNGQFIXAHLP-UHFFFAOYSA-N |
SMILES |
CC1C(C2=CC=CC=C2C1(C)C)(C)C |
Canonical SMILES |
CC1C(C2=CC=CC=C2C1(C)C)(C)C |
Other CAS No. |
1203-17-4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1,2,3,3 Pentamethylindan
Catalytic Approaches for 1,1,2,3,3-Pentamethylindan Synthesis
Catalysis plays a pivotal role in the synthesis of this compound, offering pathways that are both efficient and scalable. Methodologies range from classical acid catalysis to the use of more sophisticated heterogeneous systems, each with its own set of advantages and challenges.
Acid-Catalyzed Cycloalkylation Reactions (e.g., Sulfuric Acid Systems)
A well-established and industrially relevant method for the synthesis of this compound involves the acid-catalyzed cycloalkylation of an aromatic precursor with an appropriate alkene. Sulfuric acid is a commonly employed catalyst in these reactions, facilitating the electrophilic attack on the aromatic ring followed by an intramolecular cyclization to form the desired indan (B1671822) structure.
A prominent example of this approach is the reaction of isopropenylbenzene with 2-methyl-but-2-ene in the presence of 70% sulfuric acid. google.com This one-pot synthesis provides a direct and economical route to this compound. The reaction is typically carried out at a controlled temperature of 30-35 °C. google.com A premixture of isopropenylbenzene and 2-methyl-but-2-ene is added dropwise to the sulfuric acid over several hours, followed by an aging period to ensure complete reaction. google.com The reaction is then quenched with water, and the organic layer is separated, neutralized, and purified by distillation to yield the final product. google.com
Table 1: Reaction Parameters for Sulfuric Acid-Catalyzed Synthesis of this compound google.com
| Parameter | Value |
| Catalyst | 70% Sulfuric Acid |
| Reactant 1 | Isopropenylbenzene |
| Reactant 2 | 2-Methyl-but-2-ene |
| Temperature | 30-35 °C |
| Reaction Time | 5-6 hours (addition) + 2 hours (aging) |
| Yield | High (e.g., 994g from 924g of isopropenylbenzene) |
Heterogeneous Catalysis (e.g., Cation Exchange Resins, Supported Palladium Catalysts)
To overcome challenges associated with the use of corrosive and difficult-to-recycle mineral acids like sulfuric acid, heterogeneous catalysts have been explored for the synthesis of indane derivatives. These solid catalysts offer advantages such as ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions.
Cation Exchange Resins: Strong acid cation exchange resins, which are polymeric materials with sulfonic acid functional groups, can effectively catalyze Friedel-Crafts alkylation and cycloalkylation reactions. researchgate.netasianpubs.org These resins function as solid Brønsted acids, providing the necessary protons to initiate the reaction cascade. While specific examples for the synthesis of this compound are not extensively detailed in readily available literature, the general applicability of these resins to similar cycloalkylation reactions suggests their potential in this synthesis. researchgate.net The activity of these resins is influenced by factors such as the degree of cross-linking, pore size, and the concentration of acid sites.
Supported Palladium Catalysts: Palladium catalysts, typically supported on materials like silica (B1680970), alumina, or carbon, are well-known for their activity in various C-C bond-forming reactions. While more commonly associated with hydrogenation and cross-coupling reactions, palladium catalysts can also facilitate cycloalkylation reactions. In the context of indane synthesis, palladium catalysts could potentially be employed in multi-step sequences involving, for example, an initial palladium-catalyzed coupling reaction followed by a cyclization step. Research in this area for the direct synthesis of this compound is still an emerging field.
Optimization of Catalyst Systems and Reaction Conditions
The efficiency and selectivity of the synthesis of this compound are highly dependent on the optimization of the catalyst system and reaction parameters.
For the sulfuric acid-catalyzed process, key parameters to optimize include the concentration of the acid, the reaction temperature, and the molar ratio of the reactants. A 70% concentration of sulfuric acid has been found to be effective, providing a balance between catalytic activity and minimizing side reactions. google.com The temperature is maintained in a narrow range of 30-35 °C to control the reaction rate and prevent the formation of undesired byproducts. google.com Careful control of the addition rate of the reactants is also crucial to manage the exothermic nature of the reaction.
In the context of industrial production, optimization also involves considering factors that impact process safety, cost-effectiveness, and environmental footprint. This includes minimizing waste generation and developing efficient work-up and purification procedures. scispace.comtudelft.nlhoriba.com Dynamic modeling and simulation can be employed to understand the complex interplay of various parameters and to identify optimal operating conditions for large-scale production. researchgate.net
Multi-Step Synthetic Routes to this compound
Beyond single-step catalytic cycloalkylations, multi-step synthetic sequences offer alternative pathways to this compound, often starting from more readily available bulk chemicals. These routes provide greater flexibility in introducing the required substitution pattern on the aromatic ring and the cyclopentane (B165970) moiety.
Alkylation and Subsequent Cyclization Sequences
A common strategy in the synthesis of polysubstituted indanes involves a two-step process: an initial Friedel-Crafts alkylation of an aromatic ring followed by an intramolecular cyclization to form the five-membered ring. nih.govnih.govd-nb.inforsc.org
A hypothetical multi-step synthesis of this compound could start from a simple aromatic hydrocarbon like benzene (B151609) or toluene. For instance, benzene could be first alkylated with a suitable five-carbon alkylating agent, such as tert-amyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride to introduce a pentyl group onto the aromatic ring. google.comresearchgate.netgoogle.com This step would likely result in a mixture of isomers. The subsequent step would involve an intramolecular cyclization of the alkylated benzene derivative. This cyclization could be promoted by a strong acid, leading to the formation of the indan skeleton. The challenge in such a route lies in controlling the regioselectivity of both the initial alkylation and the final cyclization to selectively obtain the desired 1,1,2,3,3-pentamethyl substitution pattern. stackexchange.comlibretexts.orgprezi.com
Strategies Involving Specific Precursors (e.g., Isopropenylbenzene and 2-Methyl-but-2-ene)
As previously discussed in the context of acid-catalyzed reactions, the reaction between isopropenylbenzene and 2-methyl-but-2-ene represents a highly efficient and direct route to this compound. google.com This strategy is a prime example of a convergent synthesis, where two key fragments containing the necessary carbon framework are combined in a single step.
The mechanism of this reaction involves the protonation of 2-methyl-but-2-ene by the acid catalyst to form a stable tertiary carbocation. This carbocation then acts as an electrophile and attacks the electron-rich double bond of isopropenylbenzene, leading to the formation of a new C-C bond and a benzylic carbocation. Subsequent intramolecular electrophilic attack of this carbocation onto the aromatic ring, followed by deprotonation, results in the formation of the indan ring system with the desired pentamethyl substitution. The choice of these specific precursors is crucial for the high selectivity and yield of the reaction.
Green Chemistry Principles in this compound Production
The use of advanced catalysis is another cornerstone of green chemistry in this context. researchgate.net One patented method for producing this compound utilizes sulfuric acid to catalyze the reaction between isopropenylbenzene and 2-methyl-but-2-ene. google.com More advanced and greener approaches employ fixed-bed catalysts for dehydrogenation reactions. epo.org Fixed-bed catalysts are advantageous as they are easily separated from the reaction mixture, can often be regenerated and reused, and are well-suited for continuous manufacturing processes, which inherently offer better control and safety. mit.eduepo.org
| Green Chemistry Principle | Application in this compound Production | Source |
| Waste Prevention | Conversion of hydrogenated by-products back into this compound via dehydrogenation. | epo.org |
| Atom Economy | Utilizing circular methods to ensure that a maximal proportion of starting materials is incorporated into the final product. | epo.org |
| Catalysis | Use of fixed-bed catalysts for hydrogenation/dehydrogenation steps, allowing for easy separation and potential reuse. | epo.org |
| Design for Energy Efficiency | Employing continuous flow reactors which can offer better thermal management compared to large-scale batch reactors. | mit.edu |
| Safer Chemistry | Continuous manufacturing can reduce the volume of hazardous materials present at any one time, enhancing operational safety. | mit.edu |
Industrial Scale-Up Considerations and Process Intensification
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability, process control, and economic viability. A primary goal in modern chemical manufacturing is process intensification, which aims to develop more efficient, cleaner, and economical production methods. energy.gov This is achieved by redesigning processes and equipment to be smaller, safer, and more energy-efficient, often by combining multiple unit operations into a single piece of equipment. energy.govccdcindia.com
A significant example of process intensification in the context of this compound production is the shift from traditional batch reactors to continuous flow systems. epo.org Batch processing, while common, can suffer from challenges in heat management, inconsistent product quality, and lower productivity per unit volume, especially during scale-up. ccdcindia.comresearchgate.net In contrast, continuous flow reactors, such as those used for the dehydrogenation of related compounds to yield this compound, offer substantially higher productivity. epo.org This approach allows for precise control over reaction parameters like temperature and pressure, ensuring consistent product quality and improved safety. epo.orgresearchgate.net
| Parameter | Conventional Batch Processing | Intensified Continuous Processing | Source |
| Reactor Volume | Large (e.g., several M³) | Small, compact (e.g., < 1 M³) | ccdcindia.com |
| Productivity | Lower (e.g., ~10-15 kg/hr/M ³) | Significantly Higher (e.g., >30-300 kg/hr/M ³) | ccdcindia.com |
| Process Control | More challenging, potential for temperature and concentration gradients. | Precise control of temperature, pressure, and residence time. | researchgate.net |
| Operational Mode | Sequential (charge, react, discharge, clean). | Continuous, steady-state operation. | epo.org |
| Safety | Higher inventory of materials at any given time. | Lower in-process volume, inherently safer. | mit.edu |
| Capital Cost | High due to large equipment and infrastructure. | Lower due to smaller equipment size and footprint. | energy.gov |
Mechanistic Elucidation of 1,1,2,3,3 Pentamethylindan Transformations
Investigation of Reaction Mechanisms in Indan (B1671822) Formation and Derivatization
The synthesis of the 1,1,2,3,3-pentamethylindan skeleton typically proceeds through an acid-catalyzed reaction involving the cyclization of appropriate precursors. One documented method involves the reaction of α-methylstyrene (isopropenylbenzene) with 2-methyl-2-butene (B146552) in the presence of sulfuric acid. google.com This process is a form of a Friedel-Crafts reaction, a fundamental method for attaching substituents to an aromatic ring. wikipedia.orgunacademy.comunacademy.com
The general mechanism for such reactions involves the generation of an electrophile, which then attacks the aromatic ring in an electrophilic aromatic substitution step. unacademy.comunacademy.com In the case of this compound synthesis, the 2-methyl-2-butene is protonated by the strong acid catalyst to generate a tert-pentyl carbocation. This carbocation then acts as the electrophile. The reaction proceeds through a series of alkylation and cyclization steps.
Derivatization of the indan core can be achieved through various organic reactions. researchgate.net While specific derivatization mechanisms for this compound are not extensively detailed in the provided results, general principles of organic synthesis suggest that functionalization of the aromatic ring or the aliphatic portion is possible, following standard electrophilic aromatic substitution or free-radical pathways, respectively. researchgate.netnih.govsigmaaldrich.com
A specific synthesis method is outlined below:
Reactants : Isopropenylbenzene and 2-methyl-2-butene. google.com
Catalyst : 70% Sulfuric acid. google.com
Conditions : The reaction is maintained at a temperature of 30-35 °C. google.com
Procedure : A premixture of isopropenylbenzene and 2-methyl-2-butene is added dropwise to the sulfuric acid over several hours. After an aging period, the reaction is quenched with water. The organic layer is then separated, neutralized, and distilled to yield the final product. google.com
Role of Intermediates in Reaction Pathways (e.g., Carbocation Species, Diradicals)
Carbocationic species are central to the formation of the this compound structure. unacademy.com The mechanism of acid-catalyzed reactions, such as the Friedel-Crafts alkylation, hinges on the generation of these electron-deficient intermediates. unacademy.comunacademy.comuomustansiriyah.edu.iq
The process typically begins with the protonation of an alkene or alcohol, or the reaction of an alkyl halide with a Lewis acid, to form a carbocation. unacademy.comuomustansiriyah.edu.iq This carbocation then acts as a potent electrophile. In the synthesis of this compound from α-methylstyrene and 2-methyl-2-butene, the initial step is the formation of a tert-pentyl carbocation from 2-methyl-2-butene and sulfuric acid. This is followed by electrophilic attack on the α-methylstyrene.
A key feature of carbocation chemistry is the possibility of rearrangements, such as hydride or alkyl shifts, to form more stable carbocations. uomustansiriyah.edu.iqnih.gov The stability of carbocations generally increases from primary to secondary to tertiary. uomustansiriyah.edu.iq The reaction pathway for this compound likely involves a series of steps where carbocation intermediates are formed and may rearrange to achieve the final, thermodynamically favored pentamethyl-substituted indan structure. The formation of a tertiary carbocation is a key driving force in these reactions. youtube.com
While carbocations are the primary intermediates in these acid-catalyzed reactions, the potential role of diradicals in other chemical transformations should not be entirely dismissed. nih.govnih.gov Diradicals are molecules containing two unpaired electrons and are key intermediates in various photochemical and thermal reactions. nih.gov However, for the acid-catalyzed formation of this compound, the evidence strongly points towards a mechanism dominated by carbocation intermediates.
Table 1: Key Carbocation Intermediates and Their Role
| Intermediate Species | Precursor | Role in Pathway |
| tert-Pentyl carbocation | 2-Methyl-2-butene | Initial electrophile that attacks the aromatic ring. |
| Substituted indanyl carbocation | Cyclization product | Intermediate prior to final product formation. |
Catalytic Mechanisms and Their Influence on Selectivity
The choice of catalyst is critical in the synthesis of indan derivatives, as it significantly influences both the reaction rate and the selectivity towards the desired product. beilstein-journals.org In the case of this compound synthesis, strong Brønsted acids like sulfuric acid are employed. google.com
The catalytic cycle in acid-catalyzed alkylation and cyclization can be summarized as follows:
Generation of the Electrophile : The acid catalyst protonates a reactant molecule (like an alkene) to create a carbocation. semanticscholar.orgdntb.gov.ua
Electrophilic Attack : The carbocation attacks the aromatic ring, forming a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. wikipedia.org
Deprotonation : A base (which can be the conjugate base of the acid catalyst or another species in the mixture) removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst. wikipedia.org
The catalyst's nature affects the selectivity of the reaction. Strong acids can promote multiple alkylations and rearrangements, which may lead to a mixture of products. unacademy.com The concentration of the acid and the reaction temperature are also crucial parameters to control. For instance, the synthesis of this compound specifies the use of 70% sulfuric acid at 30-35 °C, suggesting that these conditions are optimized for the selective formation of the desired product. google.com
In broader indan synthesis, various catalysts are used, including Lewis acids (like AlCl₃ and FeCl₃) and solid acid catalysts such as zeolites. wikipedia.orgnih.govmdpi.com Zeolites, with their shape-selective properties, can offer enhanced control over the product distribution by sterically hindering the formation of certain isomers within their porous structure. mdpi.com
Table 2: Comparison of Catalysts in Indan-related Syntheses
| Catalyst Type | Example(s) | Influence on Selectivity |
| Brønsted Acid | H₂SO₄, Triflic Acid dntb.gov.ua | Promotes protonation of alkenes; can lead to rearrangements. |
| Lewis Acid | AlCl₃, FeCl₃, BF₃·OEt₂ nih.gov | Generates carbocations from alkyl halides or alkenes. |
| Solid Acid | Zeolites mdpi.com | Offers shape selectivity, potentially leading to higher yields of specific isomers. |
| Bimetallic | Pt-Ir/boehmite researchgate.net | Used in ring-opening reactions of indan, showing varied product distribution based on pressure. researchgate.net |
Solvent Effects on Reaction Mechanism and Outcome
The solvent in which a reaction is conducted can have a profound impact on the reaction mechanism and the final product distribution, particularly for reactions involving charged intermediates like carbocations. nih.gov Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and intermediates. nih.gov
For reactions proceeding through carbocation intermediates, polar solvents are generally preferred as they can solvate and stabilize the charged species. uomustansiriyah.edu.iq This stabilization lowers the activation energy of the carbocation-forming step, thereby increasing the reaction rate. Dimethyl sulfoxide (B87167) (DMSO), for example, has been shown to be a viable solvent for cationic processes, in some cases leading to faster rates than even highly ionizing solvents like trifluoroethanol. nih.gov
The choice of solvent can also affect the selectivity of a reaction. In Friedel-Crafts type reactions, the solvent can influence the relative rates of competing pathways, such as single versus multiple alkylations or the formation of different isomers. While the patent for this compound synthesis does not specify a solvent beyond the reactants and the aqueous acid itself, it is a crucial parameter in many other indan syntheses. google.com Computational chemistry studies have highlighted the importance of including explicit solvent molecules in mechanistic models to accurately predict reaction outcomes. nih.gov
Table 3: General Solvent Effects on Carbocationic Reactions
| Solvent Property | Effect on Reaction | Example Solvent(s) |
| High Polarity/Dielectric Constant | Stabilizes charged intermediates (carbocations), often increasing reaction rate. | Water, DMSO nih.gov |
| Low Polarity | Disfavors charge separation, may slow down or inhibit carbocation formation. | Hexane, Benzene (B151609) |
| Coordinating Ability | Can act as a nucleophile, trapping the carbocation and leading to side products. | Alcohols, Water uomustansiriyah.edu.iq |
Stereochemical Aspects in the Synthesis and Derivatization of Indan Systems
Analysis of Stereoisomer Formation in Related Indan (B1671822) Derivatives
The synthesis of substituted indan derivatives often leads to the formation of stereoisomers, which are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. quimicaorganica.org These isomers can be classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). The specific stereoisomers obtained depend on the reaction mechanism and the nature of the substituents on the indan core.
The creation of chiral centers within the indan structure is the basis for stereoisomerism. For instance, in the synthesis of spiroisoxazolines from (E)-2-arylidene-(2H)-indanones, two new chiral centers are generated: the quaternary spiroatom C-5,2' and the C-4 of the isoxazole (B147169) ring. researchgate.net The relative stereochemistry of these centers is dictated by the preservation of the (E) configuration of the starting olefin. researchgate.net
In many cases, racemic mixtures, which contain equal amounts of two enantiomers, are formed. researchgate.net The separation of these enantiomers, a process known as resolution, is of significant importance, particularly in the pharmaceutical industry where one enantiomer may be therapeutically active while the other may be inactive or even harmful. researchgate.net Spontaneous resolution through preferential crystallization is one method used to separate enantiomers of chiral derivatives. rsc.orgresearchgate.net This process relies on the thermodynamic stability achieved when molecules of the same chirality pack together in a crystal lattice. rsc.org
The study of stereoisomerism extends to understanding the different possible spatial arrangements, or conformations, that a molecule can adopt through rotation around single bonds. quimicaorganica.org These different arrangements are known as conformational isomers or conformers. quimicaorganica.orgwashington.edu
Diastereoselective Strategies in Indan Synthesis
Diastereoselective synthesis aims to produce one diastereomer in preference to others. Various strategies have been developed to achieve high diastereocontrol in the synthesis of complex indan systems.
One effective method is the use of cascade reactions, also known as domino or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. A novel, organobase-catalyzed Michael-Michael-acetalization cascade has been developed for the synthesis of spiro-indandione skeletons. nih.govfigshare.com This protocol yields a broad range of products in good yields with excellent diastereocontrol. nih.gov Similarly, a disfavored 5-endo-trig Michael cyclization has been reported to proceed in a highly enantio- and diastereoselective fashion to provide indanes bearing all-carbon stereocenters. rsc.org
Another powerful technique is the 1,3-dipolar cycloaddition. The reaction of (E)-2-arylidene-(2H)-indanones with arylnitrile oxides leads to the synthesis of novel spiroisoxazolines with good yields and high regio- and diastereoselectivity. researchgate.net The stereochemistry of the resulting cycloadducts is confirmed through spectroscopic methods like ¹H and ¹³C NMR, and in some cases, by single-crystal X-ray diffraction studies. researchgate.net
The choice of catalyst and reaction conditions is paramount in controlling diastereoselectivity. For example, in the synthesis of cyclopropylindanes, a rhodium catalyst modified by an acid and a diazoester generates a chiral metal carbenoid that induces cyclopropanation of indene (B144670) in both an enantio- and diastereoselective manner. rsc.org
| Strategy | Reaction Type | Key Features | Outcome |
| Cascade Reaction | Michael-Michael-acetalization | Organobase-catalyzed | Excellent diastereocontrol in spiro-indandione synthesis. nih.gov |
| Cyclization | 5-endo-trig Michael addition | Chiral ion pair catalysis | High cis-selectivity for indanyl skeletons. rsc.org |
| Cycloaddition | 1,3-dipolar cycloaddition | Regio- and diastereoselective | Formation of spiroisoxazolines with two new chiral centers. researchgate.net |
| Catalysis | Rhodium-catalyzed cyclopropanation | Chiral metal carbenoid intermediate | Enantio- and diastereoselective formation of cyclopropylindanes. rsc.org |
Enantioselective Approaches to Chiral Indan Compounds (e.g., Organocatalysis, Photocatalysis)
Enantioselective synthesis focuses on the preferential formation of a single enantiomer. The demand for enantiomerically pure compounds has driven the development of sophisticated asymmetric methodologies to access chiral indanes. rsc.orgnih.gov
Organocatalysis has emerged as a powerful tool in this field, utilizing small organic molecules to catalyze transformations enantioselectively. semanticscholar.org Chiral N-heterocyclic carbene (NHC) catalysts can trigger intramolecular Michael additions with excellent enantiocontrol, based on the Umpolung (reactivity inversion) of conjugated aldehydes. rsc.org Chiral diol-based scaffolds, such as BINOLs and tartaric acid derivatives, are also widely used. semanticscholar.org These catalysts create a chiral environment by coordinating with reagents or substrates through their hydroxyl groups. semanticscholar.org Chiral phosphoric acid-catalyzed cycloadditions represent another strategy for the enantioselective synthesis of axially chiral bisindoles. nih.gov
| Organocatalyst Type | Reaction Example | Mechanism | Enantioselectivity |
| Chiral NHC Catalyst | Intramolecular Michael Addition | Umpolung reactivity of aldehydes | Excellent (e.g., 99% ee). rsc.org |
| Chiral Diol (e.g., BINOL) | Allylboration of Ketones | Coordination with organoboronates | High (up to 99% ee). semanticscholar.org |
| Chiral Phosphoric Acid | (3+2) Cycloaddition | de novo indole-ring formation | Excellent (up to 96% ee). nih.gov |
Photocatalysis offers a modern and efficient approach for constructing chiral cyclic compounds. mdpi.com Enantioselective photocatalysis uses visible light in combination with a photosensitizer and a chiral catalyst to induce asymmetric transformations. For instance, a chiral iridium catalyst has been used in an effective and enantioselective [2+2] photocycloaddition to synthesize complex products in good yields and high enantioselectivity (up to 91% ee). mdpi.com This method provides a milder and more efficient alternative for synthesizing valuable chiral molecules. mdpi.com
Conformational Analysis and its Impact on Stereochemistry
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. quimicaorganica.org The conformation of the five-membered cyclopentane (B165970) ring in the indan system is not planar and typically adopts an "envelope" or "twist" conformation to relieve ring strain. The specific conformation is influenced by the substituents on the ring.
The stereochemistry of a molecule is defined by its constitution and configuration, while conformation refers to the dynamic shapes it can adopt. quimicaorganica.org However, the conformational preferences of a molecule can significantly impact the stereochemical outcome of a reaction. The substituents will preferentially occupy positions (axial or equatorial in cyclohexane-like systems) that minimize steric interactions. psgcas.ac.in In disubstituted systems, the most stable isomer is often the one where the largest substituent group occupies an equatorial-like position to reduce steric strain. quimicaorganica.org
In the synthesis of indan-1-ols, the conformations have been assigned based on their mode of synthesis and their NMR spectra. rsc.org An unexpected correlation was found between the chemical shifts of methylene (B1212753) protons and the configuration of substituents at the 2 and 3 positions, highlighting the intricate relationship between conformation and spectroscopic properties. rsc.org The study of the thermodynamic and kinetic behavior of different conformations is crucial for predicting reaction outcomes. quimicaorganica.org The most stable conformation is the one with the lowest energy, and the transition state leading to the major product will often proceed through the lowest energy conformational pathway. youtube.com Therefore, understanding the conformational landscape of indan derivatives is essential for designing stereoselective syntheses.
Advanced Spectroscopic Characterization and Structural Analysis of 1,1,2,3,3 Pentamethylindan and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic compounds. For 1,1,2,3,3-Pentamethylindan, both ¹H and ¹³C NMR provide critical data for its structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays a set of distinct signals that correspond to the different types of protons in the molecule. Experimental data reveals characteristic chemical shifts and coupling patterns. google.com The aromatic protons on the benzene (B151609) ring appear as a multiplet in the range of 7.11-7.20 ppm, indicating a complex splitting pattern due to coupling between adjacent protons on the ring. google.com The aliphatic region of the spectrum provides detailed information about the pentamethyl-substituted cyclopentane (B165970) ring. google.com A quartet at 1.86 ppm is assigned to the single proton at the C2 position, which is coupled to the adjacent methyl group protons. google.com Two singlets at 1.28 ppm and 1.07 ppm, each integrating to 6 protons, are attributed to the four geminal methyl groups at the C1 and C3 positions. google.com Finally, a doublet at 1.00 ppm corresponds to the methyl group at the C2 position, coupled to the single proton at the same carbon. google.com
Interactive Data Table: ¹H NMR Spectral Data for this compound google.com
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 7.11-7.20 | m | 4H | - | Aromatic protons |
| 1.86 | q | 1H | 7.36 | C2-H |
| 1.28 | s | 6H | - | C1-(CH₃)₂ or C3-(CH₃)₂ |
| 1.07 | s | 6H | - | C1-(CH₃)₂ or C3-(CH₃)₂ |
¹³C NMR Spectroscopy: While specific experimental ¹³C NMR data for this compound is not widely reported in the literature, the expected chemical shifts can be predicted based on the known ranges for similar structural motifs. The aromatic carbons would be expected to resonate in the typical region of 120-150 ppm. The quaternary carbons at C1, C3, and the two aromatic carbons attached to the cyclopentane ring would likely appear between 140-150 ppm. The other aromatic carbons would show signals between 120-130 ppm. The aliphatic carbons would appear further upfield. The quaternary carbons at C1 and C3 would be expected in the 40-50 ppm range. The methine carbon at C2 would likely be in a similar range, while the various methyl carbons would produce signals in the 10-30 ppm region.
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift Range (ppm) |
|---|---|
| Aromatic C (quaternary) | 140 - 150 |
| Aromatic CH | 120 - 130 |
| Aliphatic C (quaternary, C1/C3) | 40 - 50 |
| Aliphatic CH (C2) | 40 - 55 |
| Methyl (C1/C3-CH₃) | 20 - 30 |
Mass Spectrometry (MS) for Molecular Fingerprinting and Compositional Analysis (e.g., GC-MS, High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like this compound.
The electron ionization (EI) mass spectrum of this compound provides a unique fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 188.31 g/mol . nih.gov However, the most abundant peak, or base peak, in the experimental spectrum is observed at m/z 173. nih.gov This corresponds to the loss of a methyl group ([M-15]⁺), a common fragmentation pathway for methylated compounds, resulting in a stable tertiary carbocation. Other significant fragments are observed at m/z 131 and lower masses, representing further fragmentation of the indan (B1671822) skeleton. nih.gov
Interactive Data Table: Key GC-MS Fragmentation Data for this compound nih.gov
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 173 | 99.99 | [M - CH₃]⁺ |
| 188 | (not specified as abundant) | [M]⁺ |
| 131 | (2nd highest after 173) | [M - C₄H₉]⁺ |
| 128 | 8.20 | Further fragmentation |
| 117 | 8.10 | Further fragmentation |
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition of C₁₄H₂₀.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra are unique to the compound and provide valuable information about the functional groups present.
Infrared (IR) Spectroscopy: While a specific, fully assigned experimental IR spectrum for this compound is not readily available in public databases, the expected characteristic absorption bands can be predicted based on its structure. The spectrum would be dominated by C-H and C-C bond vibrations.
Aromatic C-H stretching: Sharp bands are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
Aliphatic C-H stretching: Strong, sharp bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the numerous methyl and methine groups.
Aromatic C=C stretching: One or more bands of variable intensity would appear in the 1450-1600 cm⁻¹ region.
Aliphatic C-H bending: Bending vibrations for methyl (CH₃) and methine (CH) groups would be observed in the 1370-1470 cm⁻¹ range.
Aromatic C-H out-of-plane bending: Strong bands in the 690-900 cm⁻¹ region would indicate the substitution pattern on the benzene ring.
A vapor phase IR spectrum is noted to be available in the SpectraBase database, which would confirm these assignments. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often give rise to strong Raman signals. The C-C single bonds of the indan skeleton would also be Raman active.
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, this compound is described as a liquid at standard conditions, which precludes direct analysis by single-crystal X-ray diffraction without first inducing crystallization, a process that can be challenging. nih.gov
As of now, a crystal structure for this compound has not been reported in major crystallographic databases. However, insights into the likely solid-state conformation can be gleaned from analogs. For instance, the crystal structure of a related compound, 1,1,3-trimethyl-3-phenylindane, reveals that the five-membered ring of the indane system adopts an envelope conformation. researchgate.net In this conformation, one of the saturated carbon atoms deviates from the plane formed by the other four atoms of the ring. It is highly probable that the five-membered ring in this compound would adopt a similar, non-planar conformation to alleviate steric strain among the methyl groups.
Computational Spectroscopy for Spectrum Prediction and Interpretation
In the absence of complete experimental data, computational methods, particularly those based on Density Functional Theory (DFT), serve as powerful tools for predicting and interpreting spectroscopic properties. These methods can calculate molecular geometries, vibrational frequencies, and NMR chemical shifts with a reasonable degree of accuracy.
For this compound, DFT calculations could be employed to:
Predict NMR Spectra: Compute the ¹H and ¹³C chemical shifts to aid in the assignment of experimental spectra and to provide a theoretical spectrum where experimental data is lacking.
Simulate Vibrational Spectra: Calculate the IR and Raman vibrational frequencies and intensities. This would help in assigning the bands in an experimental spectrum and understanding the nature of the molecular vibrations.
Determine Stable Conformations: Energy calculations for different conformers, particularly concerning the puckering of the five-membered ring, can identify the lowest energy structure, which is crucial for accurate spectral prediction.
While specific computational studies on this compound are not prominent in the literature, the application of these standard computational protocols would be a straightforward approach to complement the available experimental data and provide a more complete spectroscopic and structural understanding of the molecule.
Chemical Transformations and Functionalization of 1,1,2,3,3 Pentamethylindan
Derivatization Strategies for Building Complex Molecular Architectures
The inherent structure of 1,1,2,3,3-pentamethylindan, featuring a bicyclic system with multiple methyl substituents, offers a foundation for the construction of more intricate molecules. While direct, extensive derivatization of the pentamethylindan core to build vastly complex, non-fragrance-related architectures is not widely documented in readily available literature, its primary role as a precursor for polycyclic musk fragrances demonstrates a key strategy. The functionalization of the aromatic ring and subsequent annulation to form additional rings is the most prominent pathway to creating these more complex structures. The value of this compound lies in its ability to be selectively functionalized to introduce moieties that can then participate in cyclization reactions, ultimately leading to the desired multi-ring systems that are characteristic of high-value fragrance compounds.
Synthesis of Substituted Indan (B1671822) Compounds through Specific Reactions (e.g., Acetylation, Halogenation)
The functionalization of the this compound skeleton is primarily achieved through electrophilic aromatic substitution on the benzene (B151609) ring. These reactions introduce new functional groups that can be further manipulated.
Acetylation:
A key example of this is the Friedel-Crafts acetylation, which introduces an acetyl group onto the aromatic ring, typically at the 6-position due to the directing effects of the alkyl substituents. This reaction is a critical step in the synthesis of various fragrance intermediates. A common procedure involves the reaction of this compound with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is 6-acetyl-1,1,2,3,3-pentamethylindan.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Acetyl chloride | Aluminum chloride | 6-Acetyl-1,1,2,3,3-pentamethylindan |
Halogenation:
While specific examples of the direct halogenation of this compound are not extensively detailed in the provided search results, halogenation of aromatic compounds is a fundamental organic reaction. It would be expected that this compound could undergo electrophilic aromatic halogenation, such as bromination or chlorination, in the presence of a suitable catalyst (e.g., FeBr3 for bromination). The incoming halogen would likely be directed to the positions ortho and para to the indan ring's attachment point on the benzene ring. Such halogenated derivatives could serve as versatile intermediates for further synthetic transformations, including cross-coupling reactions to build more complex structures.
Cyclization and Rearrangement Reactions Involving Indan Precursors
The derivatives of this compound, particularly the acetylated products, are key precursors for subsequent cyclization reactions to form polycyclic structures. These reactions are fundamental to the synthesis of many polycyclic musk fragrances.
Following the acetylation of this compound, the newly introduced acetyl group can participate in reactions that lead to the formation of a new ring fused to the indan system. For instance, in the synthesis of Galaxolide, the acetylated intermediate undergoes a series of reactions, including a Prins-type reaction, to form the characteristic pyran ring.
While specific rearrangement reactions of the this compound core itself are not prominently described, the functional groups introduced onto the molecule can undergo rearrangements. For example, under certain acidic conditions, intermediates in the synthesis of fragrance molecules derived from pentamethylindan could potentially undergo Wagner-Meerwein type rearrangements, although this is speculative without direct literature evidence. The stability of the pentamethylindan framework generally makes skeletal rearrangements less common under standard synthetic conditions.
Conversion to Higher Value Chemicals (e.g., Galaxolide, Cashmeran Intermediates)
The primary industrial application of this compound is as a crucial starting material for the synthesis of high-value fragrance chemicals, most notably Galaxolide and intermediates for Cashmeran. google.com
Synthesis of Galaxolide Intermediates:
The synthesis of Galaxolide, a widely used synthetic musk, often starts from this compound. A common industrial process involves the Friedel-Crafts acylation of pentamethylindan, followed by a reaction with an epoxide (like propylene (B89431) oxide) and subsequent cyclization. One patented method describes the reaction of this compound with propylene oxide in the presence of a Lewis acid like aluminum chloride, followed by a reaction with dimethoxymethane (B151124) to form the isochroman (B46142) ring system of Galaxolide. organic-chemistry.org
| Starting Material | Key Reagents | Product |
| This compound | Propylene oxide, Dimethoxymethane, Aluminum chloride | Galaxolide |
Another approach involves obtaining an intermediate, hexamethylindanol, through an alkylation reaction of this compound, which then undergoes ether cyclization with paraformaldehyde to yield Galaxolide. libretexts.org
Synthesis of Cashmeran Intermediates:
This compound is also a precursor in the synthesis of the popular fragrance ingredient Cashmeran. The key intermediate in this process is 4,5,6,7-tetrahydro-1,1,2,3,3-pentamethylindane (THPMI). sigmaaldrich.com This is achieved through the selective hydrogenation of the aromatic ring of this compound. mt.com The resulting THPMI can then be oxidized to produce 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, a key component of the Cashmeran family of fragrances. wikipedia.org
| Starting Material | Reaction | Intermediate | Subsequent Reaction | Product Family |
| This compound | Selective Hydrogenation | 4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane (THPMI) | Oxidation | Cashmeran |
These transformations highlight the strategic importance of this compound as a building block, where its core structure is modified and elaborated to produce complex, high-value molecules with desirable olfactory properties.
Theoretical and Computational Chemistry Studies of 1,1,2,3,3 Pentamethylindan
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecular structure, providing detailed information about its electronic distribution and energy. nih.gov
Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its balance of accuracy and computational cost. ekb.eg DFT methods are used to determine the electronic energy of a molecule based on its electron density, which allows for the calculation of various properties. nih.govrsc.org For a molecule such as 1,1,2,3,3-pentamethylindan, DFT calculations can predict its optimized geometry, vibrational frequencies (corresponding to its IR spectrum), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
Ab initio methods , which are based on first principles without the use of experimental parameters, offer a high level of theory. mdpi.com While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide very accurate results for smaller molecules or can be used to benchmark DFT results. researchgate.net Studies on related heterocyclic compounds, such as indole (B1671886) and indazole derivatives, have demonstrated the utility of both DFT and ab initio methods in calculating electronic properties, global reactivity indices, and chemical shifts that are comparable to experimental data. researchgate.netresearchgate.net
These calculations can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This information is invaluable for predicting how this compound might interact with other reagents. researchgate.net
| Parameter | Description | Predicted Information |
|---|---|---|
| Optimized Molecular Geometry | The lowest energy arrangement of atoms in 3D space. | Provides bond lengths, bond angles, and dihedral angles. |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net |
| Global Reactivity Descriptors | Values such as electronegativity, chemical hardness, and electrophilicity index derived from HOMO/LUMO energies. | Quantifies the overall reactivity of the molecule. researchgate.net |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Correlates with experimental IR and Raman spectra for structural confirmation. researchgate.net |
Molecular Modeling and Simulation of Indan Systems (e.g., Molecular Mechanics, Molecular Dynamics)
While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the physical movements and conformational changes of molecules over time.
Molecular Mechanics (MM) employs classical physics and simplified potential energy functions, known as force fields, to model molecular systems. This approach is computationally less expensive than quantum methods, allowing for the study of much larger systems or longer timescales. For this compound, MM could be used to rapidly explore its conformational landscape and identify low-energy conformers.
Molecular Dynamics (MD) simulations use the principles of classical mechanics to simulate the motion of atoms and molecules over time. nih.govyoutube.com An MD simulation solves Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov This allows for the study of dynamic processes and the calculation of thermodynamic properties. For indan systems, MD simulations can reveal information about:
Conformational Flexibility: How the five-membered ring puckers and how the methyl groups rotate.
Solvent Effects: How the molecule behaves in different solvent environments.
Thermodynamic Properties: Calculation of properties like free energy and entropy.
Recent studies have successfully used MD simulations to investigate significant conformational changes in various molecular systems, demonstrating the power of this technique to link structure to dynamic behavior. researchgate.netmdpi.com
| Simulation Step | Description | Key Output |
|---|---|---|
| System Setup | The molecule (e.g., this compound) is placed in a simulation box, often with a chosen solvent. | Initial coordinates of all atoms in the system. |
| Energy Minimization | The system's geometry is optimized to remove steric clashes and find a local energy minimum. | A relaxed, low-energy starting structure. |
| Equilibration | The system is gradually heated to the desired temperature and pressure is adjusted to bring it to a stable state. | A thermodynamically stable system ready for production simulation. |
| Production Run | The simulation is run for a specified length of time (nanoseconds to microseconds) to collect data. | A trajectory file containing the positions, velocities, and energies of all atoms over time. |
| Analysis | The trajectory is analyzed to calculate structural and dynamic properties. | RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation), conformational changes, interaction energies. mdpi.com |
Computational Approaches to Understand Structure-Reactivity Relationships
A central goal of computational chemistry is to establish a clear link between a molecule's structure and its reactivity. By combining data from quantum mechanics and molecular modeling, it is possible to build predictive models.
Computational approaches can be used to calculate transition state energies and reaction pathways, providing quantitative predictions of reaction rates and mechanisms. profrajakumar.com For indan derivatives, this could involve modeling reactions such as electrophilic aromatic substitution on the benzene (B151609) ring or radical abstraction of a hydrogen atom.
Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) models is a powerful strategy. QSAR models are statistical equations that correlate chemical structure with a specific activity or property. mdpi.com These models use calculated molecular descriptors (such as those from DFT) to predict the reactivity or other properties of new, untested compounds. For a series of indan derivatives, a QSAR model could be developed to predict their performance in a particular application based on descriptors like:
Electronic Descriptors: HOMO/LUMO energies, partial atomic charges.
Steric Descriptors: Molecular volume, surface area.
Topological Descriptors: Descriptors based on the connectivity of atoms in the molecule.
These computational models can guide experimental work by prioritizing the synthesis of compounds with the most promising predicted properties.
In Silico Design of Novel Indan-Based Structures and Catalysts
In silico design refers to the use of computational methods to design new molecules with specific desired properties before they are synthesized in the lab. This "inverse design" approach starts with the desired function and works backward to identify a suitable molecular structure. core.ac.uk
The indan scaffold, as present in this compound, can serve as a core structure for the design of new functional molecules. For example, by computationally modifying the substituents on the indan backbone, it is possible to design:
Novel Catalysts: The rigid indan framework can be functionalized with catalytic groups. Computational screening can then be used to identify derivatives with optimal geometry and electronic properties for catalyzing a specific reaction. google.comresearchgate.netrsc.org
New Materials: The properties of indan-based materials, such as their use in polymers or as building blocks for nanomaterials, can be tuned through computational design. frontiersin.org
The design process typically involves generating a virtual library of candidate molecules based on the indan scaffold, followed by high-throughput computational screening to predict their properties. The most promising candidates identified through this process would then be prioritized for experimental synthesis and testing. This approach significantly accelerates the discovery of new molecules by focusing laboratory efforts on the most viable candidates. mdpi.com
Applications of 1,1,2,3,3 Pentamethylindan in Industrial Chemistry and Materials Science
Utilization as a Key Intermediate in Fine Chemical Synthesis
1,1,2,3,3-Pentamethylindan serves as a crucial intermediate in the synthesis of other organic compounds. lookchem.com Its stable indan (B1671822) core, substituted with five methyl groups, provides a robust scaffold for further chemical transformations. The synthesis of PMI itself can be achieved through the acid-catalyzed reaction of α-methylstyrene (isopropenylbenzene) with 2-methyl-2-butene (B146552). google.com
A patented method highlights a synthesis process where a premixture of isopropenylbenzene and 2-methyl-but-2-ene is added to sulfuric acid at a controlled temperature. google.com This reaction yields this compound, which can then be isolated and purified through distillation. google.com This process underscores its role as a readily accessible intermediate for more complex chemical structures. Its primary application as an intermediate is found in the production of valuable fragrance molecules. lookchem.comgoogle.com
Table 1: Synthesis of this compound
| Reactants | Catalyst | Reaction Conditions | Product |
| Isopropenylbenzene and 2-methyl-but-2-ene | Sulfuric Acid (H₂SO₄) | Temperature maintained at 30-35 °C | This compound |
This data is based on a patented synthesis process. google.com
Role in the Production of Fragrance Molecules
The most prominent industrial application of this compound is in the fragrance sector. lookchem.comnih.gov It is considered a valuable intermediate in the synthesis of various perfume molecules. google.com The fragrance industry is in constant pursuit of novel and economically viable methods to prepare scent molecules, and PMI serves as a key starting material in this endeavor. google.com
While this compound itself has a strong odor, its primary value lies in its function as a precursor to other fragrance ingredients. lookchem.comnih.gov It is used to produce a range of compounds with desirable olfactory properties, which are then incorporated into consumer products such as perfumes and household cleaners. lookchem.com The International Fragrance Association (IFRA) lists this compound as a fragrance ingredient, highlighting its importance in this field. nih.gov Patents describe processes for producing compounds useful in perfumery that utilize indane derivatives. thegoodscentscompany.com
Building Block in Polymer Science and Advanced Materials Development
Currently, there is limited publicly available information detailing the direct application of this compound as a primary building block or monomer in the field of polymer science and advanced materials development. While the indan structure is a component of some specialized polymers, the specific use of the 1,1,2,3,3-pentamethyl substituted version is not well-documented in mainstream polymer research. The focus of existing literature and patents remains heavily concentrated on its applications in fine chemical and fragrance synthesis.
Employing this compound as a Model System for Chemical Research
Beyond its direct application in synthesis, this compound serves as a useful model compound in fundamental chemical research, particularly in the study of catalytic processes. chemicalbook.com Catalytic reforming is a critical industrial process for producing high-octane gasoline and aromatic compounds from naphtha. researchgate.netchemmethod.com This process involves complex reactions such as dehydrogenation, isomerization, and cyclization over specialized catalysts. psu.edu
Researchers use model compounds like this compound to investigate the mechanisms of these reactions and to test the efficacy of different catalysts under controlled conditions. For instance, the hydrogenation of this compound has been studied to evaluate the performance of various palladium-based catalysts. chemicalbook.com In these studies, PMI is hydrogenated to form partially or fully saturated derivatives, providing insights into catalyst activity and selectivity. chemicalbook.com
Table 2: Catalytic Hydrogenation Study Using this compound
| Substrate | Catalyst Tested | Products | Research Focus |
| This compound (PMI) | 5 wt % Pd on supports like silica (B1680970), titania, alumina, and carbon | 1,1,2,3,3-pentamethyl-tetrahydro indane (THPMI) and 1,1,2,3,3-pentamethyl-hexahydro indane (HHPMI) | Evaluating catalyst performance for hydrogenation reactions. |
This table summarizes a research application where PMI is used as a model substrate. chemicalbook.com
By studying the transformation of a well-defined molecule like this compound, chemists can better understand the fundamental principles of catalysis, leading to the development of more efficient and selective industrial processes.
Emerging Research Frontiers and Future Perspectives
Development of Sustainable and Environmentally Benign Synthetic Protocols
The traditional synthesis of polysubstituted indans, including 1,1,2,3,3-pentamethylindan, often relies on classical methods such as Friedel-Crafts reactions. nih.govrsc.org A documented method for producing this compound involves the reaction of α-methylstyrene with 2-methyl-2-butene (B146552) using a strong acid catalyst like 70% sulfuric acid. google.com While effective, such protocols present environmental and efficiency challenges, including the use of stoichiometric amounts of corrosive acids, the generation of significant waste, and potential for unwanted side reactions. nih.govrsc.org The drive towards "green chemistry" is pushing researchers to develop more sustainable and environmentally benign alternatives. rsc.org
Future synthetic protocols are focusing on several key areas:
Catalytic Systems: Replacing stoichiometric acid catalysts with reusable, solid-acid catalysts or novel organocatalysts can significantly reduce waste and improve reaction efficiency. rsc.org The development of bidentate halogen-bond donors, for example, has shown promise in catalyzing Friedel-Crafts reactions more cleanly. nih.gov
Biocatalysis: The use of enzymes to perform complex organic transformations is a rapidly growing field. expresspharma.innih.gov Biocatalysis offers high selectivity under mild conditions, reducing energy consumption and by-product formation. mdpi.comorbitonls.com Developing enzymatic pathways for the alkylation and cyclization steps required for indan (B1671822) synthesis is a significant frontier.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. researchgate.netdrreddys.comdurham.ac.uk Integrating the synthesis of this compound into a continuous flow system could streamline its production, minimize waste, and allow for real-time optimization. mdpi.com
Circular Economy Principles: Research is exploring the application of circular economy concepts, such as upcycling waste streams from other industries as starting materials. thglabs.comresearchgate.netfastercapital.com A patented process demonstrates a related concept, where an over-hydrogenated, undesired by-product is converted back into the starting material (this compound) through a dehydrogenation step, creating a closed-loop system that minimizes waste. epo.org
Table 1: Comparison of Synthetic Protocols for Indan Derivatives
| Parameter | Traditional Friedel-Crafts Method | Emerging Sustainable Protocols |
|---|---|---|
| Catalyst | Stoichiometric strong acids (e.g., H₂SO₄, AlCl₃) google.comrsc.org | Heterogeneous catalysts, biocatalysts, organocatalysts rsc.orgnih.govorbitonls.com |
| Solvents | Often chlorinated hydrocarbons or excess aromatic nucleophile acs.org | Greener solvents, solvent-free conditions, or aqueous media rsc.org |
| Waste Generation | High E-factor; significant acid and salt waste rsc.orgrsc.org | Lower E-factor; catalyst recycling, reduced by-products expresspharma.infastercapital.com |
| Process Type | Batch processing google.com | Continuous flow chemistry drreddys.comdurham.ac.uk |
| Efficiency | Prone to over-alkylation and side reactions rsc.orgfiveable.me | High selectivity, improved yield, and process control mdpi.commdpi.com |
Exploration of Novel Reactivity and Unconventional Transformations
The highly substituted and sterically hindered nature of this compound limits its reactivity in traditional electrophilic aromatic substitution, which would typically occur on the benzene (B151609) ring. fiveable.melibretexts.org However, modern synthetic chemistry offers tools to unlock novel transformations that were previously inaccessible.
Key areas of exploration include:
C-H Activation/Functionalization: This field focuses on directly converting the strong carbon-hydrogen bonds on the aromatic ring or alkyl groups into new functional groups (e.g., C-C, C-N, C-O bonds). This approach bypasses the need for pre-functionalized starting materials, making syntheses more atom-economical. jku.at Research into transition-metal-catalyzed C-H activation could lead to new derivatives of this compound with unique properties.
Controlled Hydrogenation and Dehydrogenation: As an intermediate in the synthesis of other fragrance compounds like Cashmeran, this compound can undergo selective hydrogenation of its aromatic ring. epo.org Future research focuses on developing highly selective catalysts (e.g., palladium on various supports like silica (B1680970) or carbon) to precisely control the degree of hydrogenation, yielding specific tetrahydro- or octahydro-indan derivatives. chemicalbook.com Conversely, flow-reactor-based dehydrogenation of the fully saturated octahydro- derivative can regenerate this compound, demonstrating reversible and controlled transformations. epo.org
Photocatalysis: Visible-light photocatalysis uses light energy to drive chemical reactions under mild conditions. researchgate.netuqiitd.org This technique could be employed to activate the otherwise unreactive C-H or C-C bonds within the pentamethylindan scaffold, enabling unconventional cycloadditions or fragmentations that are not achievable through thermal methods.
Table 2: Potential Unconventional Transformations of this compound
| Transformation Type | Description | Potential Outcome |
|---|---|---|
| C-H Activation | Direct functionalization of C-H bonds on the aromatic ring or methyl groups, typically using a transition metal catalyst. jku.at | Introduction of new functional groups (e.g., aryl, amino, alkoxy) to create novel indan derivatives. |
| Selective Hydrogenation | Catalytic addition of hydrogen to the aromatic ring under controlled conditions. epo.org | Synthesis of partially saturated indans like 1,1,2,3,3-pentamethyl-4,5,6,7-tetrahydro-1H-indene. |
| Dehydrogenation | Catalytic removal of hydrogen from a saturated indan scaffold. epo.org | Regeneration of the aromatic indan system from its saturated precursors. |
| Photocatalysis | Use of light to induce reactions, potentially enabling bond formations or cleavages that are difficult under thermal conditions. researchgate.netuqiitd.org | Novel skeletal rearrangements, cycloadditions, or fragmentations. |
Advanced Characterization Techniques for Complex Indan Systems
The complex, non-planar structure of this compound, with its multiple methyl groups and a chiral center at the C2 position, requires sophisticated analytical techniques for unambiguous characterization. While basic 1D NMR and mass spectrometry are standard, a deeper understanding of its structure and purity relies on more advanced methods.
Future research and quality control will increasingly depend on:
2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning the specific proton and carbon signals, confirming the connectivity of the complex alkyl framework, and resolving stereochemical details.
High-Resolution Mass Spectrometry (HRMS): Unlike standard MS, HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule and its fragments. This is crucial for confirming the identity of the compound and for identifying trace impurities in a sample. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are standard for separating and identifying volatile compounds like indan derivatives. nih.gov
Advanced Mass Spectrometry Ionization Techniques: For complex mixtures or trace analysis, modern "soft ionization" methods like Direct Analysis in Real-Time (DART-MS) or nanodroplet interfacial ionization can provide molecular information with minimal fragmentation and sample preparation, offering a high-throughput screening tool. nih.govresearchgate.netchromatographyonline.com
Table 3: Advanced Characterization Techniques for this compound
| Technique | Abbreviation | Information Provided |
|---|---|---|
| Correlation Spectroscopy | COSY | Shows which protons are coupled (adjacent) to each other, mapping out the H-C-C-H network. |
| Heteronuclear Single Quantum Coherence | HSQC | Correlates each proton signal to the carbon atom it is directly attached to. |
| Heteronuclear Multiple Bond Correlation | HMBC | Correlates proton and carbon signals over two to three bonds, revealing long-range connectivity and confirming the overall carbon skeleton. |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separates the compound from a mixture and provides its mass spectrum for identification and quantification. nih.gov |
| High-Resolution Mass Spectrometry | HRMS | Provides an exact mass measurement, which is used to confirm the precise elemental formula (e.g., C₁₄H₂₀). nih.gov |
Integration of Artificial Intelligence and Machine Learning in Indan Chemistry Research
Future directions in this domain include:
Predictive Modeling: Machine learning (ML) algorithms can be trained on large datasets of molecules and their associated properties. personalcareinsights.com This allows for the prediction of olfactory profiles (scents) from a molecular structure, enabling the in silico design of new indan derivatives with desired fragrance notes. acs.org
Synthesis Route Optimization: AI can analyze vast reaction databases to propose the most efficient and sustainable synthetic routes. trackmind.com This can help chemists identify novel, greener pathways that minimize steps, reduce waste, and lower energy consumption, moving beyond traditional methods. trackmind.com
Automated Synthesis Platforms: The combination of AI with robotic hardware is leading to the development of automated synthesis platforms. nih.govwikipedia.org Such systems can physically execute the synthetic routes designed by AI, allowing for high-throughput experimentation, rapid optimization of reaction conditions, and the faster discovery of new molecules with minimal human intervention. merckmillipore.commetoree.comkit.edu This technology can accelerate the entire research and development cycle, from initial concept to production. nih.gov
Table 4: Applications of AI/ML in the Research and Production of Indan Derivatives
| Application Area | AI/ML Tool/Technique | Impact on Indan Chemistry |
|---|---|---|
| Molecule Design | Generative Neural Networks, Graph Neural Networks (GNNs) personalcareinsights.comacs.org | Designing novel indan-based molecules with specific, predictable fragrance profiles. acs.org |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Predicting physical properties (boiling point, solubility) and olfactory characteristics without physical synthesis. |
| Synthesis Planning | Retrosynthesis prediction algorithms | Identifying the most efficient and sustainable reaction pathways to produce this compound and its derivatives. trackmind.com |
| Process Optimization | Machine learning-controlled reactors | Optimizing reaction conditions (temperature, pressure, catalyst loading) in real-time for maximum yield and purity. trackmind.com |
| Automated Production | AI-driven robotic synthesis platforms wikipedia.orgkit.edu | Enabling high-throughput synthesis and screening of new indan derivatives for accelerated discovery. nih.gov |
Q & A
Q. How can researchers confirm the identity of 1,1,2,3,3-pentamethylindan using spectroscopic methods?
To confirm structural identity, combine NMR spectroscopy (¹H and ¹³C) with FTIR and GC-MS . For example:
- ¹H NMR : Methyl groups at δ 1.2–1.4 ppm (singlets for symmetric methyls) and aromatic protons at δ 6.8–7.2 ppm .
- ¹³C NMR : Quaternary carbons in the indane core (~135–145 ppm) and methyl carbons (~20–25 ppm) .
- FTIR : C-H stretching (2850–2960 cm⁻¹ for methyl groups) and aromatic C=C (1600–1450 cm⁻¹) .
Cross-validate with HRESIMS for molecular weight confirmation (C₁₄H₂₀, MW = 188.3086) .
Q. What are the optimized conditions for synthesizing this compound derivatives?
A validated method involves Friedel-Crafts alkylation using AlCl₃ as a catalyst:
Q. What purification techniques are effective for isolating this compound?
- Ultrasonic-assisted dissolution-crystallization : Enhances crystal formation and reduces impurities .
- Distillation : Use vacuum distillation (boiling point: 239.3°C at 760 mmHg) to avoid thermal degradation .
Advanced Research Questions
Q. How can contradictions in spectral data for this compound be resolved?
Discrepancies in NMR or MS data may arise from:
Q. What computational methods are suitable for modeling this compound’s reactivity?
Q. How can researchers assess the environmental persistence of this compound?
- Biodegradation assays : Use OECD 301F to measure half-life in aqueous systems.
- Ecotoxicology : Evaluate toxicity via Daphnia magna or algae growth inhibition tests (GreenScreen® classifies it as LT-U, indicating potential toxicity) .
- Partition coefficients : Calculate log Kow (predicted ~4.5) to assess bioaccumulation risk .
Q. What strategies mitigate by-product formation in reactions involving this compound?
Q. How can green chemistry principles be applied to this compound synthesis?
Q. What are the stability profiles of this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
